molecular formula C17H25BO4 B15093153 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol

Cat. No.: B15093153
M. Wt: 304.2 g/mol
InChI Key: UUMHWLXNQFSQGY-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol is a boronic ester derivative characterized by a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a hydroxymethyl group and a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C17H25BO4, with a molecular weight of 304.20 g/mol and CAS number 1613259-87-2 . The oxan-4-ol group confers unique hydrogen-bonding capabilities and influences solubility, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

Molecular Formula

C17H25BO4

Molecular Weight

304.2 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol

InChI

InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)14-7-5-13(6-8-14)17(19)9-11-20-12-10-17/h5-8,19H,9-12H2,1-4H3

InChI Key

UUMHWLXNQFSQGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCOCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol typically involves the formation of the boronic ester group followed by its attachment to the phenyl ring. One common method involves the reaction of 4-bromo-phenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester. This intermediate can then be reacted with

Biological Activity

The compound 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol is a boron-containing organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₆BNO₄. It features a boron atom within a dioxaborolane ring and an oxan-4-ol moiety, contributing to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₆BNO₄
Molecular Weight319.21 g/mol
Melting Point169–170 °C
Purity≥ 97%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing boron have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a role.
  • Anticancer Potential : Preliminary studies suggest that boron-containing compounds may have anticancer effects due to their ability to influence cellular signaling pathways and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the boron atom may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes in microorganisms.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various boron-containing compounds, including derivatives similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of boron compounds highlighted that derivatives of dioxaborolane exhibited cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of proliferation in breast cancer and colon cancer cell lines .

Case Study 3: Antimicrobial Effects

In vitro tests demonstrated that certain boron-containing compounds displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial membrane integrity .

Research Findings

Recent literature has documented various biological activities associated with boron-containing compounds:

  • Anticancer Activity :
    • Compounds similar to this compound were found to inhibit tumor growth in preclinical models.
    • Specific derivatives showed enhanced selectivity towards cancer cells over normal cells.
  • Antimicrobial Activity :
    • Boron compounds have been investigated for their potential as novel antimicrobial agents.
    • Studies indicate that these compounds can serve as effective alternatives to traditional antibiotics due to their unique modes of action .
  • Pharmacokinetics :
    • The pharmacokinetic profiles of boron-containing drugs suggest favorable absorption and distribution characteristics.
    • Ongoing research aims to optimize these profiles for better therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous boronic esters:

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) CAS Number
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol Oxan-4-ol, phenyl boronate C17H25BO4 304.20 1613259-87-2
[4-Chloro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol (2d) Chlorophenyl, hydroxymethyl C13H17BClO3 273.54 Not provided
4-[2-(Tetramethyl-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Morpholine, trifluoromethyl, phenyl boronate C17H23BF3NO3 357.17 906352-77-0
3-Methoxy-4-(tetramethyl-dioxaborolan-2-yl)phenol Methoxy, phenol, phenyl boronate C13H19BO4 250.10 507462-88-6
[2-(Benzyloxy)-4-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol Benzyloxy, hydroxymethyl C20H25BO4 340.22 1005010-03-6

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed process, is highly dependent on the electronic and steric properties of boronic esters .

  • Its steric bulk could moderate coupling rates compared to less hindered analogs.
  • [4-Chloro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol (2d): The electron-withdrawing chlorine atom activates the boronate for coupling but reduces solubility in polar solvents .
  • Morpholine Derivative (CAS 906352-77-0): The trifluoromethyl group strongly withdraws electrons, increasing reactivity toward electrophiles. Morpholine’s basicity may aid in catalyst turnover .
  • 3-Methoxy-4-(tetramethyl-dioxaborolan-2-yl)phenol: The phenol group’s acidity (pKa ~10) allows pH-dependent solubility, while methoxy provides moderate electron donation .

Solubility and Physicochemical Properties

  • Hydroxymethyl vs. Oxan-4-ol : Compounds like [2d] and with hydroxymethyl groups exhibit higher polarity and water solubility compared to the target compound’s oxan-4-ol, which balances hydrophilicity with steric shielding .
  • Trifluoromethyl Effects : The morpholine derivative (CAS 906352-77-0) has reduced solubility in aqueous media due to the hydrophobic trifluoromethyl group .
  • Benzyloxy Group : The benzyloxy substituent in increases lipophilicity, favoring organic-phase reactions but limiting compatibility with polar solvents.

Research Findings and Case Studies

  • Catalytic Efficiency : In a Suzuki-Miyaura coupling study, the target compound achieved 85% yield with 4-bromoanisole, outperforming the chlorophenyl analog (2d, 72% yield ) due to reduced steric hindrance .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed the target compound’s decomposition temperature (~220°C ) exceeds that of the morpholine derivative (~195°C ), attributed to hydrogen-bonding stabilization .

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